molecular formula C15H12FNO4S B12540279 1-Fluoro-4-{2-[(4-nitrophenyl)methanesulfonyl]ethenyl}benzene CAS No. 664979-27-5

1-Fluoro-4-{2-[(4-nitrophenyl)methanesulfonyl]ethenyl}benzene

Cat. No.: B12540279
CAS No.: 664979-27-5
M. Wt: 321.3 g/mol
InChI Key: JSDSHXYPNVZIGI-UHFFFAOYSA-N
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Description

1-Fluoro-4-{2-[(4-nitrophenyl)methanesulfonyl]ethenyl}benzene is an organic compound that features a fluorobenzene core with a nitrophenyl methanesulfonyl ethenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-4-{2-[(4-nitrophenyl)methanesulfonyl]ethenyl}benzene typically involves a multi-step process. One common method includes the following steps:

    Fluorination: Substitution of a hydrogen atom with a fluorine atom on the benzene ring.

    Sulfonylation: Introduction of a methanesulfonyl group.

    Ethenylation: Addition of an ethenyl group to the structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and fluorination reactions, followed by sulfonylation and ethenylation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-4-{2-[(4-nitrophenyl)methanesulfonyl]ethenyl}benzene can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted benzene derivatives.

Scientific Research Applications

1-Fluoro-4-{2-[(4-nitrophenyl)methanesulfonyl]ethenyl}benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-{2-[(4-nitrophenyl)methanesulfonyl]ethenyl}benzene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Fluoro-4-{2-[(4-nitrophenyl)methanesulfonyl]ethenyl}benzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluorine atom and a nitrophenyl methanesulfonyl ethenyl group makes it a versatile compound for various applications.

Properties

CAS No.

664979-27-5

Molecular Formula

C15H12FNO4S

Molecular Weight

321.3 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)ethenylsulfonylmethyl]-4-nitrobenzene

InChI

InChI=1S/C15H12FNO4S/c16-14-5-1-12(2-6-14)9-10-22(20,21)11-13-3-7-15(8-4-13)17(18)19/h1-10H,11H2

InChI Key

JSDSHXYPNVZIGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C=CC2=CC=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

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